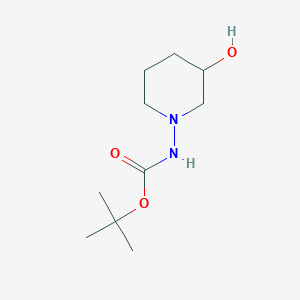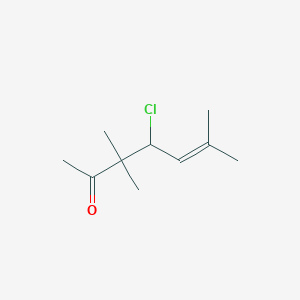
4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline is an organic compound with the molecular formula C10H14ClNO It is a derivative of benzenamine, featuring a chloro group, a methoxy group, and a methylcyclopropyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The nitration of 4-chloro-2-methoxybenzoic acid to introduce a nitro group.
Reduction: Reduction of the nitro group to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclopropylation: Introduction of the methylcyclopropyl group through a cyclopropanation reaction using a suitable cyclopropylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-methoxybenzenamine: Lacks the methylcyclopropyl group, making it less sterically hindered.
4-Chloro-2-methoxy-5-methylbenzenamine: Contains a methyl group instead of a methylcyclopropyl group, affecting its reactivity and properties.
Uniqueness
4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline is unique due to the presence of the methylcyclopropyl group, which introduces steric hindrance and can influence the compound’s reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
1629269-91-5 |
|---|---|
Molekularformel |
C11H14ClNO |
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
4-chloro-2-methoxy-5-(1-methylcyclopropyl)aniline |
InChI |
InChI=1S/C11H14ClNO/c1-11(3-4-11)7-5-9(13)10(14-2)6-8(7)12/h5-6H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
GTODBOQZPJHAAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C2=CC(=C(C=C2Cl)OC)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















